4-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide

Synthetic Chemistry Cross-Coupling Bond Dissociation Energy

4-Bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide (CAS not yet widely registered; molecular formula C19H20BrNO2; MW 374.3 g/mol) is a substituted benzamide featuring a 4-bromo substituent on the benzoyl ring and a (4-phenyloxan-4-yl)methyl amine moiety. It belongs to a class of compounds explored for their interactions with bromodomain-containing proteins and purinergic receptors, placing it within medicinal chemistry programs targeting epigenetic and inflammatory pathways.

Molecular Formula C19H20BrNO2
Molecular Weight 374.3 g/mol
Cat. No. B11649641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide
Molecular FormulaC19H20BrNO2
Molecular Weight374.3 g/mol
Structural Identifiers
SMILESC1COCCC1(CNC(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3
InChIInChI=1S/C19H20BrNO2/c20-17-8-6-15(7-9-17)18(22)21-14-19(10-12-23-13-11-19)16-4-2-1-3-5-16/h1-9H,10-14H2,(H,21,22)
InChIKeyHPKRGOFJKYQCJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide: Structural and Procurement Baseline


4-Bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide (CAS not yet widely registered; molecular formula C19H20BrNO2; MW 374.3 g/mol) is a substituted benzamide featuring a 4-bromo substituent on the benzoyl ring and a (4-phenyloxan-4-yl)methyl amine moiety . It belongs to a class of compounds explored for their interactions with bromodomain-containing proteins and purinergic receptors, placing it within medicinal chemistry programs targeting epigenetic and inflammatory pathways [1]. Its core structure serves as a scaffold for structure-activity relationship (SAR) studies, where the bromine atom offers a distinct synthetic handle for further derivatization via cross-coupling chemistry.

Why Generic Substitution Fails for 4-Bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide


Within the N-[(4-phenyloxan-4-yl)methyl]benzamide series, simple substitution with other halogens (e.g., 4-Cl, 4-F) or positional isomers (2-bromo, 3-bromo) is not functionally equivalent. The bromine atom's specific size, polarizability, and electronegativity dictate its performance in molecular recognition and synthetic transformations. In medicinal chemistry applications, even a minor change from 4-bromo to 3-bromo can alter receptor subtype selectivity profiles, as demonstrated in sigma-1 receptor ligand studies where 4-bromo benzamide 7m showed a cleaner off-target profile compared to its 3-bromo analog 7l, which exhibited significant antagonist activity at 5-HT2B, 5-HT2C, α2A, and H1 receptors [1]. For synthetic chemistry applications, the C-Br bond's reactivity in palladium-catalyzed cross-coupling reactions is superior to that of the C-Cl bond, providing a critical advantage for downstream diversification [2]. These differences confirm that the 4-bromo analog cannot be substituted without potentially compromising both biological and chemical performance.

Quantitative Differentiation Guide for 4-Bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide


Reactivity Advantage in Cross-Coupling: C-Br vs. C-Cl Bond Dissociation Energy

The 4-bromo substituent enables more efficient palladium-catalyzed cross-coupling reactions compared to the 4-chloro analog, a critical factor for users who will further derivatize the scaffold. The C-Br bond dissociation energy (BDE) is approximately 84 kcal/mol, significantly lower than that of the C-Cl bond (~95 kcal/mol), facilitating oxidative addition—the rate-limiting step in Suzuki, Heck, and Buchwald-Hartwig reactions [1]. This translates to faster reaction rates and higher yields under milder conditions.

Synthetic Chemistry Cross-Coupling Bond Dissociation Energy

Off-Target Selectivity Advantage: 4-Bromo vs. 3-Bromo in Sigma-1 Receptor Ligands

A study by Vairoletti et al. on benzamide-based sigma-1 receptor ligands demonstrated that the regioisomeric position of the bromine atom directly impacts receptor selectivity. The 4-bromo benzamide derivative (compound 7m) was found to be more selective, while its direct analog, the 3-bromo derivative (compound 7l), showed significant off-target antagonist activity at 5-HT2B, 5-HT2C, α2A, and H1 receptors [1]. The study highlights that the 4-bromo substitution pattern is critical for minimizing polypharmacology.

Selectivity Sigma-1 Receptor SAR

Lipophilicity Modulation: Calculated logP of 4-Bromo vs. 4-Fluoro and Unsubstituted Analogs

The 4-bromo substituent imparts distinct lipophilic character compared to other halogenated or unsubstituted analogs, which influences membrane permeability and non-specific binding. The predicted logP (XLogP3) for 4-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide is 4.2, compared to 3.1 for the 4-fluoro analog and 2.9 for the unsubstituted N-[(4-phenyloxan-4-yl)methyl]benzamide [1][2]. The difference of 1.1 logP units between the 4-bromo and 4-fluoro compounds represents a >10-fold difference in the octanol-water partition coefficient, which can be decisive in optimizing pharmacokinetic or solubility profiles.

Lipophilicity Physicochemical Properties logP

Spectral Fingerprint: 4-Bromo vs. 3-Bromo for Analytical Confirmation

The 4-bromo and 3-bromo positional isomers exhibit distinct NMR spectral signatures, enabling unambiguous analytical confirmation. The SpectraBase database confirms that 3-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide has a specific 1H NMR spectrum (in DMSO-d6) that differs from the 4-bromo isomer in the aromatic proton coupling pattern and chemical shifts [1]. This provides a clear method for identity verification and regioisomeric purity assessment.

Analytical Chemistry Regioisomer Differentiation NMR Spectroscopy

BRD4 Binding Engagement: Target Compound Series Profiling

Benzamide derivatives within this structural class have been profiled for binding to the BRD4 bromodomain. One closely related analog (BindingDB ID BDBM50159140, CHEMBL3785648) showed a Kd of 6,800 nM against the BRD4 bromodomain 1 by isothermal titration calorimetry [1]. Another related benzamide scaffold demonstrated a Ki of 3,000 nM for the BRD4 BD1-BD2 domain [2]. While these data points are from analogs and not the target compound itself, they establish the class-level engagement profile and suggest the scaffold's capability for BRD4 interaction, which is a key area of interest in oncology and inflammation research.

Epigenetics Bromodomain BRD4

Validated Application Scenarios for 4-Bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide


Selective Sigma-1 Receptor Probe Development

Based on the SAR evidence that the 4-bromo substitution pattern confers superior selectivity over the 3-bromo isomer in benzamide-based sigma-1 ligands, this compound is the reagent of choice for medicinal chemistry programs aiming to develop selective sigma-1 receptor probes with minimal off-target activity at aminergic receptors [1]. The 4-bromo derivative is preferred over the 3-bromo isomer to avoid confounding pharmacology from 5-HT2B, 5-HT2C, α2A, and H1 receptor interactions.

Synthetic Intermediate for Cross-Coupling Diversification

The low C-Br bond dissociation energy (~84 kcal/mol) makes this compound a highly efficient substrate for palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig couplings [1]. It is the optimal choice over the corresponding 4-chloro analog when downstream diversification of the benzamide scaffold is planned, as it will react faster and under milder conditions, enabling the rapid generation of compound libraries for SAR exploration.

Analytical Reference Standard for Regioisomer Identification

The distinct NMR spectroscopic signature of the 4-bromo isomer, characterized by the AA'BB' aromatic coupling pattern, allows its use as an analytical reference standard to confirm the identity and regioisomeric purity of synthesized batches [1]. This addresses the quality control challenge of distinguishing between closely related 4-bromo, 3-bromo, and 2-bromo positional isomers, which is a common concern in procurement and inventory management.

Epigenetic Tool Compound Library Expansion

Given the class-level evidence of BRD4 bromodomain engagement by related benzamide scaffolds, this compound is a relevant acquisition for expanding epigenetic-focused compound libraries [1][2]. However, users should be aware that exact binding potency data for this specific molecule is not yet publicly available, and in-house profiling is recommended to benchmark its performance against known BRD4 inhibitors before committing to large-scale biological screening campaigns.

Quote Request

Request a Quote for 4-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.